Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate
Description
Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is a synthetic organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methylphenyl group at the 3-position.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-21-13(20)8-16-12(19)9-22-15-17-14(18-23-15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHFUKRICUAKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331615 | |
| Record name | ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
864917-45-3 | |
| Record name | ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate typically involves multiple steps. One common synthetic route includes the reaction of 3-(4-methylphenyl)-1,2,4-thiadiazole-5-thiol with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with ethyl glycinate hydrochloride in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Reaction Types
The compound exhibits reactivity common to thiadiazole derivatives, including:
Oxidation:
The sulfur atom in the thiadiazole ring undergoes oxidation to form sulfoxides or sulfones. This reaction is typically facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Reduction:
Reduction of the thiadiazole ring can yield thiadiazoline derivatives. Agents such as sodium borohydride or lithium aluminum hydride are commonly employed .
Substitution:
Nucleophilic substitution reactions occur at the sulfur atom or the acetamido group. For example, amines or thiols may replace the sulfanyl group under basic conditions .
Hydrolysis:
The ethyl ester group may hydrolyze under acidic or basic conditions to form carboxylic acids, altering solubility and bioavailability .
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Aqueous or organic solvents |
| Reduction | Sodium borohydride, LiAlH₄ | Ethanol, THF |
| Substitution | Ammonia, thiophenol | Basic conditions (e.g., K₂CO₃) |
| Hydrolysis | HCl, NaOH | Aqueous, reflux |
Major Products
The products depend on reaction conditions:
-
Oxidation: Sulfoxide or sulfone derivatives (e.g., oxidized thiadiazole ring) .
-
Reduction: Thiadiazoline derivatives (e.g., reduced sulfur atom) .
-
Substitution: Amino or thioether derivatives (e.g., modified sulfanyl group) .
-
Hydrolysis: Carboxylic acid derivatives (e.g., de-esterified acetate group) .
Comparative Analysis with Similar Compounds
Thiadiazole derivatives generally exhibit comparable reactivity, but structural variations (e.g., substituents) influence outcomes. For example:
-
Thiadiazole vs. Triazole Hybrids: Thiadiazole derivatives often show greater susceptibility to oxidation compared to triazole-containing analogs .
-
Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the aromatic ring enhance oxidation susceptibility, while electron-donating groups (e.g., methoxy) may stabilize intermediates .
Research Findings
Studies on analogous thiadiazole compounds highlight:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C15H17N3O3S2
Molecular Weight : 351.4 g/mol
CAS Number : 864917-45-3
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetylamino moiety enhances its potential as a bioactive agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate. It has shown significant efficacy against various bacterial strains, including multidrug-resistant pathogens. For instance, a study reported that derivatives exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid against Methicillin-resistant Staphylococcus aureus (MRSA) .
Acetylcholinesterase Inhibition
The compound's structural similarity to other acetylcholinesterase inhibitors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that thiazole-containing compounds can effectively inhibit acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain . This mechanism can help alleviate cognitive decline associated with Alzheimer's disease.
Synthesis Techniques
This compound can be synthesized through various methods involving the reaction of thiazole derivatives with acetylating agents. The synthesis typically involves multi-step reactions that ensure the formation of the desired functional groups while maintaining the integrity of the thiazole ring structure .
Case Studies on Derivatives
A comparative study on sulfonamide derivatives demonstrated that modifications to the thiazole structure could enhance cytotoxic effects against cancer cell lines. The study found that certain derivatives showed a remarkable reduction in cell viability at concentrations above 10 µM, suggesting potential applications in cancer therapy .
Therapeutic Potential and Future Directions
The diverse biological activities of this compound point towards its potential as a multi-target therapeutic agent. Future research could focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to better understand its therapeutic effects.
- Formulation Development : Exploring different formulations that could enhance bioavailability and target specific tissues or organs.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells . The compound’s ability to form strong hydrogen bonds and interact with nucleophilic sites on proteins contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate with analogous compounds, focusing on structural features, physicochemical properties, and reported bioactivity.
Structural and Functional Group Analysis
*Estimated based on structural similarity to .
Key Observations:
- Heterocyclic Core: The target compound’s 1,2,4-thiadiazole core differs from triazole-thiadiazole hybrids (e.g., ), which may influence electronic properties and binding interactions.
- Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to polar substituents like morpholine-sulfonyl (LogP = 1.8 in ) or nitrobenzoyl (electron-withdrawing in ).
- Molecular Weight: The target compound likely has a molecular weight between 400–500 g/mol, comparable to analogs in .
Physicochemical Properties
- Lipophilicity: The target compound’s estimated LogP (~2.5) indicates moderate lipophilicity, higher than (LogP = 1.8) but lower than nitrobenzoyl-containing analogs .
- Hydrogen Bonding: The acetamide and sulfanyl groups in the target compound provide hydrogen bond donors/acceptors, critical for target binding .
Biological Activity
Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is a thiadiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a thiadiazole ring, which is known for its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives containing the 1,3,4-thiadiazole moiety demonstrate promising antibacterial effects due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Thiadiazole derivatives have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly enhance cytotoxic activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.28 |
| This compound | A549 | 0.52 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that thiadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress Modulation : The compound shows potential neuroprotective effects by reducing oxidative stress in neuronal cells, which may be beneficial in treating neurodegenerative diseases .
Case Studies
A notable study examined the effects of various thiadiazole derivatives on cancer cell lines, revealing that those with specific substitutions exhibited enhanced anticancer activity. In particular, compounds with electron-donating groups on the phenyl ring demonstrated increased potency against tumor cells .
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate and its analogs?
Answer:
The synthesis of thiadiazole-containing compounds like this derivative typically involves multi-step reactions. Key steps include:
- Thiadiazole Core Formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions .
- Sulfanyl Acetylation : Reaction of the thiadiazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with thiols .
- Esterification : Final coupling with ethyl glycinate derivatives to introduce the ester moiety.
Optimal conditions (e.g., solvent choice, temperature, catalyst) are critical. For example, highlights the use of glacial acetic acid or 1,4-dioxane for cyclization and reflux conditions (1–8 hours) for high yields . Chromatographic purification (e.g., column chromatography) is often required to isolate pure products .
Basic: How are structural and purity characteristics confirmed for this compound?
Answer:
Analytical workflows include:
- Spectroscopy :
- Chromatography :
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .
Advanced: What computational strategies are used to predict the biological activity of this compound?
Answer:
Molecular docking is a key tool for evaluating interactions with target proteins (e.g., enzymes, receptors). For thiadiazole derivatives:
- Target Selection : Prioritize proteins relevant to the compound’s hypothesized activity (e.g., antimicrobial enzymes, kinase targets) .
- Docking Software : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities (ΔG values) and binding poses.
- Validation : Compare docking results with experimental bioassays (e.g., IC₅₀ values from enzyme inhibition studies). reports promising docking scores for similar compounds against bacterial dihydrofolate reductase .
Advanced: How are physicochemical properties (e.g., solubility, stability) determined for this compound?
Answer:
Standard protocols include:
- Solubility : Shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
- LogP : Reverse-phase HPLC to estimate hydrophobicity, critical for pharmacokinetic profiling .
- Hydrolytic Stability : Incubation in aqueous buffers at 37°C, monitored by HPLC for degradation products .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Answer:
Discrepancies often arise from subtle structural variations. Strategies include:
- SAR Analysis : Systematically compare substituent effects (e.g., methyl vs. phenyl groups on the thiadiazole ring) on activity .
- Metabolic Profiling : Assess metabolite formation (e.g., ester hydrolysis) using liver microsomes .
- Crystallography : Resolve 3D structures (e.g., X-ray diffraction) to correlate conformational flexibility with activity . emphasizes the role of sulfur-sulfur interactions in stabilizing bioactive conformations .
Advanced: What strategies optimize the compound’s selectivity for specific biological targets?
Answer:
- Pharmacophore Modeling : Identify essential moieties (e.g., thiadiazole sulfur, ester carbonyl) using tools like PharmaGist .
- Fragment Replacement : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Proteomic Profiling : Use kinase screening panels to assess off-target effects . For example, notes that trifluoromethyl groups improve selectivity for LRRK2 kinase in neurodegenerative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
